Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl-
Description
Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl- is a substituted acetophenone derivative characterized by:
- A phenyl group at position 1.
- An ethoxy group at position 2.
- A 3,4-dichlorophenylamino substituent at position 2.
Properties
CAS No. |
79866-29-8 |
|---|---|
Molecular Formula |
C16H15Cl2NO2 |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
2-(3,4-dichloroanilino)-2-ethoxy-1-phenylethanone |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-21-16(15(20)11-6-4-3-5-7-11)19-12-8-9-13(17)14(18)10-12/h3-10,16,19H,2H2,1H3 |
InChI Key |
HWNIHBVKDBTKTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)C1=CC=CC=C1)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl- typically involves the reaction of 3,4-dichloroaniline with ethyl phenylglyoxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural features and properties of the target compound with similar ethanone derivatives:
Impact of Substituent Positioning and Functional Groups
- Chlorine Substitution : The 3,4-dichloro configuration in the target compound enhances steric and electronic interactions compared to 2,4-dichloro analogs (e.g., ). This positioning may improve binding to hydrophobic enzyme pockets or aromatic receptors .
- Ethoxy vs. Methoxy/Hydroxy : The ethoxy group balances lipophilicity and metabolic stability. Methoxy analogs () exhibit higher lipophilicity, while hydroxy derivatives () are more polar, affecting solubility and membrane permeability .
Biological Activity
Ethanone, 2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl-, also known by its CAS number 79866-29-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C16H15Cl2NO2
Molecular Weight: 324.202 g/mol
Density: 1.304 g/cm³
Boiling Point: 481.8 °C at 760 mmHg
Purity: ≥98%
Ethanone derivatives, particularly those with halogen substitutions like the dichlorophenyl group, have been studied for their ability to interact with various biological targets. The presence of the amino and ethoxy groups enhances their solubility and bioavailability, which may contribute to their pharmacological effects.
Biological Activities
- Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethanone Derivative A | HeLa | 0.70 |
| Ethanone Derivative B | U2OS | 0.58 |
- Antiviral Activity
| Compound | Virus | EC50 (µM) |
|---|---|---|
| Ethanone Derivative C | HIV-1 | 0.0364 |
| Reference Drug | NVP | 0.208 |
- Insecticidal Properties
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer effects of ethanone derivatives on multiple cancer cell lines. The results indicated that compounds with a dichlorophenyl substitution exhibited superior cytotoxicity compared to their non-halogenated counterparts.
Case Study 2: Antiviral Screening
In another study focusing on antiviral activity, ethanone derivatives were screened for their ability to inhibit HIV replication in vitro. The most promising candidates were further evaluated for their selectivity index, showing a favorable profile for clinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
